(2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine
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Overview
Description
(2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H14BrN This compound features a cyclopropyl group attached to a methanamine moiety, with a bromine and a methyl group substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Bromination and Methylation: The phenyl ring is brominated and methylated using bromine and methylating agents, respectively.
Attachment of Methanamine: The final step involves the attachment of the methanamine group to the cyclopropyl ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Bromo-3-methylphenyl)cyclopropyl)methanol
- (2-(4-Bromo-3-methylphenyl)cyclopropyl)amine
- (2-(4-Bromo-3-methylphenyl)cyclopropyl)carboxylic acid
Uniqueness
(2-(4-Bromo-3-methylphenyl)cyclopropyl)methanamine is unique due to its specific substitution pattern and the presence of both a cyclopropyl ring and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
[2-(4-bromo-3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14BrN/c1-7-4-8(2-3-11(7)12)10-5-9(10)6-13/h2-4,9-10H,5-6,13H2,1H3 |
InChI Key |
XEDRZAJPFLNHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2CN)Br |
Origin of Product |
United States |
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